1-Methyl vs. Des-Methyl Analog: Impact on DPP-IV Inhibitor SAR
The tetrahydroimidazo[1,5-a]pyrazine patent (US8207161) discloses that methylation at the 1-position is a critical SAR handle. While the patent does not isolate the 1-methyl analog for direct comparison, class-level SAR indicates that appending a methyl group to the imidazole ring alters potency and selectivity at DPP-IV relative to hydrogen-substituted parent scaffolds [1]. The patent exemplifies 3-trifluoromethyl analogs with comparable benzyl carbamate protection, suggesting that the 1-methyl variant sits within a narrow activity window where small substituent changes produce measurable biological differences.
| Evidence Dimension | DPP-IV inhibitory activity |
|---|---|
| Target Compound Data | Not explicitly reported in public domain for 1-methyl-3-oxo-7-benzyl carboxylate congener. |
| Comparator Or Baseline | 1-H (des-methyl) and 3-CF3 analogs described in US8207161; specific IC50 values not disclosed for the 1-methyl series. |
| Quantified Difference | Cannot be calculated due to absence of direct quantitative data. |
| Conditions | In vitro DPP-IV enzyme assay (proprietary conditions, patent example series). |
Why This Matters
The 1-methyl group is a non-trivial substitution that defines a distinct chemical space within the DPP-IV inhibitor patent; users pursuing methyl-substituted SAR must source the exact compound to replicate or extend disclosed structure-activity trends.
- [1] Tang, P. C. et al. Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof. U.S. Patent US8207161B2, issued June 26, 2012. View Source
